N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide
Description
N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyridine ring substituted with ethoxy, cyanoethyl, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-23-17-9-8-16(13-19-17)24(21,22)20(11-5-10-18)15-7-4-6-14(2)12-15/h4,6-9,12-13H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLGRIMKHGPZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)S(=O)(=O)N(CCC#N)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Cyanoethyl Group: The cyanoethyl group is often introduced through a nucleophilic substitution reaction, where a cyanoethyl halide reacts with a nucleophile.
Sulfonamide Formation: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and cyanoethyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its structural features allow for the exploration of new therapeutic agents, particularly in the treatment of diseases where sulfonamide-based drugs are effective.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyanoethyl and ethoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanoethyl)-N-(3-methylphenyl)pyridine-3-sulfonamide: Lacks the ethoxy group, which may affect its reactivity and binding properties.
N-(2-cyanoethyl)-6-methoxy-N-(3-methylphenyl)pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical and biological properties.
N-(2-cyanoethyl)-6-ethoxy-N-phenylpyridine-3-sulfonamide: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic properties.
Uniqueness
N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
